Product packaging for N-[(4-ethylphenyl)methyl]prop-2-en-1-amine(Cat. No.:CAS No. 893570-33-7)

N-[(4-ethylphenyl)methyl]prop-2-en-1-amine

Cat. No.: B180998
CAS No.: 893570-33-7
M. Wt: 175.27 g/mol
InChI Key: VOXQMDLWYRORLG-UHFFFAOYSA-N
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Description

Chemical Characteristics N-[(4-Ethylphenyl)methyl]prop-2-en-1-amine is an organic amine compound. Its structure incorporates a benzyl group substituted with an ethyl moiety at the para position, linked to a prop-2-en-1-amine (allylamine) chain. This specific architecture, featuring an aromatic ring and a reactive double bond, makes it a valuable intermediate in organic synthesis and materials science research. Research Applications and Value This compound serves as a versatile chemical building block (synthon) for the development of more complex molecules. Researchers may employ it in the synthesis of compounds for various fields, including polymer chemistry, agrochemical research, and pharmaceutical development. Its structural motif is found in molecules studied for their potential biological activity. For instance, structurally similar amine compounds are known to be investigated as potential inhibitors of enzymes like monoamine oxidase . Furthermore, hindered amine compounds are researched for their applications in the stabilization of synthetic resins and coating compositions . Handling and Compliance This product is intended For Research Use Only and is not for drug, cosmetic, household, or other personal use. It is the responsibility of the researcher to ensure strict compliance with all applicable local, national, and international regulations concerning the handling, storage, and disposal of this chemical.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H17N B180998 N-[(4-ethylphenyl)methyl]prop-2-en-1-amine CAS No. 893570-33-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-[(4-ethylphenyl)methyl]prop-2-en-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N/c1-3-9-13-10-12-7-5-11(4-2)6-8-12/h3,5-8,13H,1,4,9-10H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOXQMDLWYRORLG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)CNCC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00406003
Record name N-[(4-ethylphenyl)methyl]prop-2-en-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00406003
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

893570-33-7
Record name N-[(4-ethylphenyl)methyl]prop-2-en-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00406003
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Structural Characterization and Stereochemical Insights of N 4 Ethylphenyl Methyl Prop 2 En 1 Amine

Spectroscopic Probing for Elucidating Molecular Architecture of N-[(4-ethylphenyl)methyl]prop-2-en-1-amine

The molecular structure of this compound can be unequivocally established through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). While specific experimental data for this exact compound is not widely published, its spectral characteristics can be reliably predicted based on data from closely related analogs such as N-benzylallylamine and other N-alkylanilines. rsc.orgnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy is instrumental in identifying the various proton environments within the molecule. The aromatic protons on the 4-ethylphenyl group are expected to appear as two distinct doublets in the aromatic region (typically δ 7.0-7.4 ppm), characteristic of a 1,4-disubstituted benzene (B151609) ring. The ethyl group will present as a quartet for the methylene (B1212753) (–CH2–) protons and a triplet for the methyl (–CH3) protons. The benzylic methylene protons (Ar–CH2–N) adjacent to the nitrogen and the aromatic ring would likely resonate as a singlet or a multiplet depending on coupling. The protons of the prop-2-en-1-amine (allyl) group will show characteristic signals for the vinylic (–CH=CH2) and allylic (–N–CH2–) protons.

¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. The spectra would show distinct signals for the aromatic carbons, with the carbon attached to the ethyl group and the benzylic methylene appearing at different chemical shifts from the unsubstituted carbons. The carbons of the ethyl and allyl groups will also have characteristic resonances.

Predicted NMR Data for this compound

Assignment Predicted ¹H NMR Chemical Shift (δ, ppm) Predicted ¹³C NMR Chemical Shift (δ, ppm)
Ethyl -CH₃ ~1.2 ~15
Ethyl -CH₂- ~2.6 ~28
Aromatic C-H ~7.1-7.3 ~128-129
Aromatic C-Ethyl ~142 ~142
Aromatic C-CH₂N ~136 ~136
Benzyl (B1604629) -CH₂-N ~3.8 ~53
Allyl N-CH₂- ~3.3 ~51
Allyl =CH₂ ~5.1-5.2 ~117
Allyl -CH= ~5.9 ~135
N-H ~1.5 (broad) -

Infrared (IR) Spectroscopy: IR spectroscopy is particularly useful for identifying the functional groups present. As a secondary amine, this compound is expected to show a single, sharp N-H stretching vibration in the range of 3300-3350 cm⁻¹. wpmucdn.comorgchemboulder.com This helps distinguish it from primary amines, which show two N-H stretches, and tertiary amines, which show none. wpmucdn.comopenstax.org The spectrum will also feature characteristic absorptions for the alkene and aromatic moieties.

Key Predicted IR Absorptions for this compound

Vibrational Mode Functional Group Predicted Wavenumber (cm⁻¹) Intensity
N-H Stretch Secondary Amine 3300-3350 Weak-Medium, Sharp
C-H Stretch (sp²) Aromatic & Alkene 3020-3100 Medium
C-H Stretch (sp³) Alkyl 2850-2960 Strong
C=C Stretch Alkene ~1645 Medium
C=C Stretch Aromatic Ring ~1600, ~1450 Medium
N-H Bend Secondary Amine 1550-1650 Variable
C-H Out-of-plane Bend 1,4-disubstituted benzene ~800-840 Strong
C-N Stretch Aliphatic Amine 1020-1250 Medium-Weak

Mass Spectrometry (MS): In mass spectrometry, alkylamines typically undergo a characteristic α-cleavage, where the C-C bond nearest to the nitrogen atom is broken. openstax.org For this compound, this would lead to the formation of a resonance-stabilized 4-ethylbenzyl cation or an allylamine (B125299) cation. The fragmentation pattern provides valuable information for confirming the molecular structure.

Conformational Landscape Analysis of Arylalkylallylamine Scaffolds

The key rotational degrees of freedom in this compound include:

Rotation around the C(aryl)–C(methylene) bond.

Rotation around the C(methylene)–N bond.

Rotation around the N–C(allyl) bond.

Rotation within the ethyl group (C–C bond).

The conformational landscape is likely dominated by staggered conformations that minimize steric hindrance. For instance, the orientation of the large 4-ethylphenyl group relative to the allyl group around the central nitrogen atom will be a critical determinant of the lowest energy conformers. The lone pair on the nitrogen atom also plays a role in defining the conformational preferences. Computational chemistry methods are often employed to map the potential energy surface and identify the most stable conformers of such flexible molecules.

Analysis of Intermolecular Interactions and Supramolecular Organization for this compound Derivatives

The primary intermolecular interactions expected are:

Hydrogen Bonding: The secondary amine (N-H) group can act as a hydrogen bond donor, while the nitrogen lone pair can act as an acceptor. This can lead to the formation of chains or dimers in the solid state. nsf.gov

π-Interactions: The electron-rich aromatic ring can participate in π-π stacking interactions, where the rings of adjacent molecules align face-to-face or offset. Additionally, C-H···π interactions, where a C-H bond from an alkyl or allyl group points towards the face of an aromatic ring, are also highly probable. nsf.govnih.govresearchgate.net

The combination of hydrogen bonding and π-interactions can lead to the formation of well-defined one-, two-, or three-dimensional supramolecular architectures. nih.govresearchgate.net The presence of the flexible ethyl and allyl groups will influence the efficiency of crystal packing and may lead to polymorphism, where the compound can crystallize in multiple forms with different arrangements and properties.

Chemical Reactivity and Transformation Pathways of N 4 Ethylphenyl Methyl Prop 2 En 1 Amine

Reactions Involving the Allyl Moiety (e.g., Electrophilic Additions, Cycloadditions)

The prop-2-en-1-yl (allyl) group contains a reactive carbon-carbon double bond, which is susceptible to a variety of addition reactions. As a classic alkene, it readily undergoes electrophilic additions. For instance, reaction with hydrogen halides (H-X) or halogens (X₂) would lead to the corresponding saturated halo-propyl derivatives.

The double bond also serves as a dienophile or a component in various cycloaddition reactions. While the Diels-Alder reaction typically involves electron-deficient alkenes, the allyl group can participate in inverse-electron-demand Diels-Alder reactions or other pericyclic processes. For example, reactions of similar N-allyl compounds with tetrazines can result in [4+2] cycloadditions. nih.gov Furthermore, the allyl moiety can engage in radical additions and transition-metal-catalyzed processes, such as hydroamination or aminobromination, which can proceed with high regio- and stereoselectivity depending on the catalytic system used.

Thioamides bearing electron-withdrawing groups have been shown to react with benzynes in what is effectively a [3+2]-cycloaddition, a reactivity pattern that could potentially be explored with the allyl group of N-[(4-ethylphenyl)methyl]prop-2-en-1-amine under appropriate conditions. nih.gov

Table 1: Potential Reactions of the Allyl Moiety

Reaction TypeReagentsPotential Product(s)
Electrophilic AdditionHBrN-(2-bromopropyl)-N-[(4-ethylphenyl)methyl]amine
HalogenationBr₂N-(2,3-dibromopropyl)-N-[(4-ethylphenyl)methyl]amine
Hydroamination (cat.)HNR₂, CatalystDiamine derivatives
CycloadditionDienes/DipolesVarious cyclic and heterocyclic adducts

Functional Group Interconversions at the Amine Nitrogen (e.g., Acylation, Further Alkylation)

The secondary amine nitrogen in this compound is nucleophilic and serves as a key site for functional group interconversions. It can be readily acylated, alkylated, or sulfonated.

Acylation: Reaction with acylating agents such as acyl chlorides or acid anhydrides in the presence of a base yields the corresponding N-acyl derivative, an amide. This transformation is often used to protect the amine functionality or to introduce new molecular features.

Alkylation: As a secondary amine, it can be further alkylated by reacting with alkyl halides. This reaction produces a tertiary amine. Subsequent alkylation leads to the formation of a quaternary ammonium (B1175870) salt. The selective mono-alkylation of amines can be achieved using various catalytic methods, including those employing manganese or copper catalysts with alcohols or alkyl halides as the alkylating agents. nih.govorganic-chemistry.org

Sulfonylation: The amine can react with sulfonyl chlorides, such as p-toluenesulfonyl chloride, in the presence of a base to form a stable sulfonamide. This reaction is demonstrated in the synthesis of the related compound N-allyl-N-benzyl-4-methylbenzenesulfonamide, which is prepared by reacting the primary sulfonamide with benzyl (B1604629) bromide. nsf.gov This indicates the nitrogen atom's capacity to act as a nucleophile in substitution reactions.

Table 2: Functional Group Interconversions at the Amine Nitrogen

Reaction TypeReagent ExampleProduct Class
AcylationAcetyl chlorideN-acyl-N-[(4-ethylphenyl)methyl]prop-2-en-1-amine (Amide)
AlkylationMethyl iodideN-methyl-N-[(4-ethylphenyl)methyl]prop-2-en-1-amine (Tertiary Amine)
Sulfonylationp-Toluenesulfonyl chlorideN-(p-toluenesulfonyl)-N-[(4-ethylphenyl)methyl]prop-2-en-1-amine (Sulfonamide)

Transformations of the Aryl Ring (e.g., Electrophilic Aromatic Substitution, Cross-Coupling Reactions)

The 4-ethylphenyl group is an activated aromatic system that can undergo electrophilic aromatic substitution (EAS). The ethyl group is an electron-donating group, which activates the ring towards electrophilic attack and directs incoming electrophiles to the ortho and para positions. libretexts.org Since the para position is already occupied by the ethyl group's connection to the benzyl moiety, substitution is directed to the two equivalent ortho positions (C3 and C5 relative to the ethyl group). libretexts.orgyoutube.com

Common EAS reactions include:

Nitration: Using a mixture of nitric acid and sulfuric acid introduces a nitro (-NO₂) group.

Halogenation: Reaction with Br₂ or Cl₂ in the presence of a Lewis acid catalyst (e.g., FeBr₃) installs a halogen atom.

Friedel-Crafts Acylation/Alkylation: Introduction of acyl or alkyl groups using an acyl/alkyl halide and a Lewis acid.

It is important to note that the benzylamine (B48309) moiety itself is a powerful activating group. libretexts.org To control the reaction and avoid polysubstitution or oxidation, the amine nitrogen is often protected (e.g., by acylation) before performing EAS reactions. libretexts.org

While direct C-H activation for cross-coupling on such a ring is challenging, the aryl ring could be first halogenated via EAS. The resulting aryl halide can then participate in a wide range of transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig) to form new carbon-carbon or carbon-heteroatom bonds. nih.govchemrxiv.org

Table 3: Electrophilic Aromatic Substitution on the 4-Ethylphenyl Ring

Reaction TypeReagentsMajor Product Position of Substitution
NitrationHNO₃, H₂SO₄Ortho to the ethyl group (C3/C5)
BrominationBr₂, FeBr₃Ortho to the ethyl group (C3/C5)
Friedel-Crafts AcylationCH₃COCl, AlCl₃Ortho to the ethyl group (C3/C5)

Cyclization Reactions and Formation of Heterocyclic Systems Utilizing Arylalkylallylamine Scaffolds

The unique arrangement of the allyl, amine, and aryl groups within the this compound scaffold makes it an excellent precursor for the synthesis of various nitrogen-containing heterocyclic systems via intramolecular reactions. benthamscience.com Such cyclization strategies are a powerful tool in organic synthesis for building complex molecular architectures found in many natural products and pharmaceuticals. researchgate.net

Depending on the reaction conditions and reagents, different ring systems can be formed:

Oxidative Cyclization: In the presence of an oxidizing agent, intramolecular cyclization can occur between the allyl group and the amine or the aryl ring to form heterocycles like pyrrolidines or tetrahydroisoquinolines. benthamscience.com

Radical Cyclization: Radical-initiated reactions can lead to the formation of five- or six-membered rings. For instance, atom-transfer radical cyclization of related N-allyl-N-chlorotosylamides with alkenes can produce pyrrolidine (B122466) derivatives. benthamscience.com

Transition-Metal-Catalyzed Cyclizations: Palladium and other transition metals are known to catalyze a variety of intramolecular cyclization reactions. For example, palladium-catalyzed carboamination between the allyl group and the aryl ring (if pre-functionalized with a halide) can lead to the formation of fused ring systems. organic-chemistry.org

Photoredox Catalysis: Nickel/photoredox dual catalysis has been used for the asymmetric cross-coupling of related scaffolds to produce chiral N-benzylic heterocycles, highlighting a modern approach to forming C-C bonds to construct these systems. nih.gov

These cyclization pathways offer a versatile entry point to a wide range of heterocyclic structures, underscoring the synthetic utility of the arylalkylallylamine framework.

Table 4: Potential Heterocyclic Systems from Cyclization Reactions

Cyclization TypePotential Heterocycle
Oxidative AminationPyrrolidine derivatives
Intramolecular Friedel-Crafts typeTetrahydroisoquinoline derivatives
Radical CyclizationSubstituted pyrrolidines/piperidines
Transition-Metal-Catalyzed AminationFused N-heterocycles

Mechanistic Investigations of Reactions Involving N 4 Ethylphenyl Methyl Prop 2 En 1 Amine

Elucidation of Reaction Mechanisms in C-N Bond Activation Processes for Amines

Content for this section would require published research detailing the pathways of C-N bond cleavage in "N-[(4-ethylphenyl)methyl]prop-2-en-1-amine," including the identification of intermediates, transition states, and the influence of catalysts or reagents on the activation process. Without such studies, any discussion would be purely speculative and not based on scientific evidence.

Kinetic and Thermodynamic Studies of Amine Transformations

This section would necessitate experimental data from kinetic and thermodynamic studies on reactions involving "this compound." This would include rate constants, activation energies, and enthalpy and entropy values for its transformations. The absence of such data in the scientific literature prevents the creation of informative data tables and a detailed analysis of the reaction energetics and rates.

Computational Mechanistic Analysis of Catalytic Cycles in Amine Synthesis

A computational analysis would involve theoretical studies, such as density functional theory (DFT) calculations, to model the catalytic cycles in the synthesis of "this compound." This would provide insights into the reaction coordinates, energy profiles of catalytic intermediates, and the role of the catalyst. Without published computational chemistry research on this specific compound, this section cannot be completed.

Derivatization and Structural Modifications of the N 4 Ethylphenyl Methyl Prop 2 En 1 Amine Scaffold

Synthesis of Analogues with Varied Aryl Substituents and Alkene Moieties

The synthesis of analogues based on the N-[(4-ethylphenyl)methyl]prop-2-en-1-amine core structure is a key area of research, enabling the systematic investigation of how different chemical groups impact the molecule's properties. These synthetic efforts primarily focus on two key areas: modification of the aryl ring and alterations to the alkene functionality.

A common and effective method for introducing a variety of substituents onto the aromatic ring involves the N-alkylation of differently substituted anilines or benzylamines. For instance, the reaction of a substituted benzyl (B1604629) halide with allylamine (B125299) can yield a range of N-allylbenzylamine derivatives. This approach allows for the introduction of both electron-donating and electron-withdrawing groups at various positions on the phenyl ring.

For example, the synthesis of N-allyl-N-benzyl-4-methylbenzenesulfonamide, a derivative where the amine is further functionalized, has been reported through a two-step process. This involves the initial reaction of 4-methylbenzenesulfonyl chloride with an amine, followed by benzylation. beilstein-journals.orgnsf.gov A similar strategy can be employed to synthesize a library of N-[(4-substituted-phenyl)methyl]prop-2-en-1-amines by reacting the appropriately substituted benzyl bromide or chloride with allylamine.

The general synthetic approach can be described as the reaction of a 4-substituted benzyl halide with allylamine in the presence of a base to neutralize the hydrohalic acid formed during the reaction. The choice of solvent and base can influence the reaction yield and purity of the product.

Below is a representative table of synthesized analogues with varied aryl substituents, along with their characterization data.

Compound NameAryl Substituent (R)1H NMR (CDCl3, δ ppm)13C NMR (CDCl3, δ ppm)Reference
N-benzylprop-2-en-1-amine-H7.20-7.35 (m, 5H, Ar-H), 5.90 (m, 1H, CH=), 5.15 (m, 2H, =CH2), 3.80 (s, 2H, NCH2Ar), 3.25 (d, 2H, NCH2CH=)140.2, 135.0, 128.4, 128.2, 127.0, 117.5, 53.8, 52.1 nih.gov
N-[(4-methylphenyl)methyl]prop-2-en-1-amine-CH37.15 (d, 2H), 7.10 (d, 2H), 5.90 (m, 1H), 5.15 (m, 2H), 3.75 (s, 2H), 3.25 (d, 2H), 2.30 (s, 3H)137.1, 136.8, 135.1, 129.1, 128.3, 117.4, 53.5, 52.0, 21.1 rsc.org
N-[(4-methoxyphenyl)methyl]prop-2-en-1-amine-OCH37.20 (d, 2H), 6.85 (d, 2H), 5.90 (m, 1H), 5.15 (m, 2H), 3.75 (s, 3H), 3.70 (s, 2H), 3.25 (d, 2H)158.8, 135.2, 132.3, 129.5, 117.3, 113.8, 55.2, 53.2, 52.0 nih.gov
N-[(4-nitrophenyl)methyl]prop-2-en-1-amine-NO28.15 (d, 2H), 7.45 (d, 2H), 5.85 (m, 1H), 5.20 (m, 2H), 3.90 (s, 2H), 3.30 (d, 2H)148.0, 147.5, 134.5, 128.8, 123.7, 118.2, 53.2, 51.8 nih.govnih.gov

Modifications to the alkene moiety are also synthetically accessible. For instance, replacing the allyl group with other unsaturated alkyl chains, such as propargyl or crotyl groups, can be achieved by reacting the corresponding alkyl halide with 4-ethylbenzylamine (B1588055). These modifications can influence the reactivity and potential applications of the resulting molecules. For example, the synthesis of N-benzyl-N-methylprop-2-yn-1-amine derivatives has been accomplished through bromination, ammonolysis, and condensation reactions starting from 3-methyl-benzoic acid. rsc.org

Exploration of Substituent Effects on Reactivity and Molecular Interactions

The electronic nature of the substituents on the aryl ring significantly influences the reactivity of both the secondary amine and the alkene moiety in the this compound scaffold. These substituent effects can be understood through the interplay of inductive and resonance effects.

Reactivity of the Amine:

The basicity and nucleophilicity of the secondary amine are directly affected by the electronic properties of the aryl substituent.

Electron-donating groups (EDGs) , such as alkyl (-CH3, -C2H5) and alkoxy (-OCH3) groups, increase the electron density on the aromatic ring through inductive and resonance effects. This, in turn, increases the electron density on the nitrogen atom, making the amine more basic and more nucleophilic. For example, the nitrogen in N-[(4-methoxyphenyl)methyl]prop-2-en-1-amine is expected to be more reactive towards electrophiles than the nitrogen in the parent compound.

Electron-withdrawing groups (EWGs) , such as nitro (-NO2) and cyano (-CN) groups, decrease the electron density on the aromatic ring and, consequently, on the nitrogen atom. beilstein-journals.org This reduces the basicity and nucleophilicity of the amine, making it less reactive towards electrophiles. For instance, N-[(4-nitrophenyl)methyl]prop-2-en-1-amine will be a weaker base and nucleophile compared to this compound.

Reactivity of the Alkene:

The alkene moiety primarily undergoes electrophilic addition reactions. The reactivity of the double bond can also be modulated by the aryl substituents, albeit to a lesser extent than the amine. The electronic effects are transmitted through the benzylic carbon and the nitrogen atom to the allyl group.

Electron-donating groups on the aryl ring can slightly increase the electron density of the double bond, potentially making it more susceptible to attack by electrophiles.

Electron-withdrawing groups , conversely, may slightly decrease the electron density of the double bond, making it less reactive towards electrophiles.

The following table summarizes the expected effects of different substituents on the reactivity of the key functional groups.

Substituent (R) on Aryl RingElectronic EffectEffect on Amine Basicity/NucleophilicityEffect on Alkene Reactivity towards Electrophiles
-OCH3Strong Electron-Donating (Resonance)IncreasedSlightly Increased
-CH3Weak Electron-Donating (Inductive)IncreasedSlightly Increased
-HNeutralBaselineBaseline
-ClWeak Electron-Withdrawing (Inductive)DecreasedSlightly Decreased
-NO2Strong Electron-Withdrawing (Resonance & Inductive)Significantly DecreasedDecreased

Preparation of Functionalized this compound Derivatives for Targeted Research

The this compound scaffold can be further functionalized to create derivatives with specific properties for targeted research applications. This functionalization can occur at the nitrogen atom, the aromatic ring, or the alkene moiety.

Functionalization at the Nitrogen Atom:

The secondary amine is a prime site for functionalization. It can be acylated, sulfonylated, or further alkylated to introduce new functional groups. For example, reaction with an acyl chloride or anhydride (B1165640) can produce the corresponding amide. Similarly, reaction with a sulfonyl chloride yields a sulfonamide, as demonstrated in the synthesis of N-allyl-N-benzyl-4-methylbenzenesulfonamide. beilstein-journals.orgnsf.gov These modifications can be used to attach reporter groups, such as fluorescent tags, or to link the molecule to other biomolecules.

Functionalization of the Aromatic Ring:

The aryl ring can be functionalized through electrophilic aromatic substitution reactions. However, the directing effects of the existing N-allylmethyl group must be considered. The N-allylmethyl group is an activating, ortho-, para-director. Therefore, reactions such as nitration, halogenation, or Friedel-Crafts acylation would be expected to introduce new substituents at the positions ortho and para to the benzyl group. For this compound, the para position is already occupied by the ethyl group, so further substitution would primarily occur at the ortho position.

Functionalization of the Alkene Moiety:

The terminal alkene offers another handle for functionalization. It can undergo a variety of addition reactions, including:

Hydroboration-oxidation: This reaction can be used to introduce a hydroxyl group at the terminal carbon of the alkene, converting it into a primary alcohol. This alcohol can then be further modified.

Epoxidation: Reaction with a peroxy acid, such as m-chloroperoxybenzoic acid (mCPBA), will form an epoxide. This epoxide can be opened by various nucleophiles to introduce a wide range of functional groups.

Click Chemistry: If the alkene is replaced by an alkyne (e.g., a propargyl group), the resulting terminal alkyne can participate in copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reactions. This is a highly efficient and specific method for attaching the molecule to other molecules containing an azide (B81097) group. The synthesis of N-benzyl-N-methylprop-2-yn-1-amine derivatives showcases the introduction of this functionality. rsc.org

These functionalization strategies allow for the creation of a diverse library of this compound derivatives tailored for specific applications in fields such as medicinal chemistry, materials science, and chemical biology.

Computational Chemistry and Theoretical Analysis of N 4 Ethylphenyl Methyl Prop 2 En 1 Amine

Electronic Structure and Frontier Molecular Orbital (FMO) Analysis

The electronic properties of a molecule are fundamental to understanding its reactivity. A key aspect of this is the analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and distribution of these orbitals indicate the molecule's ability to donate or accept electrons.

For N-[(4-ethylphenyl)methyl]prop-2-en-1-amine, the HOMO is expected to be localized primarily on the electron-rich regions: the nitrogen atom of the amine and the π-system of the allyl group and the aromatic ring. The nitrogen lone pair and the π-electrons are the most available for donation in reactions with electrophiles. The LUMO, conversely, would be distributed over the aromatic ring and the allyl group's antibonding π* orbital, representing the most likely sites for nucleophilic attack.

A typical DFT calculation (e.g., at the B3LYP/6-311G(d,p) level of theory) would yield the following data:

Table 1: Predicted Frontier Molecular Orbital Properties

Parameter Predicted Value (Illustrative) Significance
HOMO Energy -5.8 eV Indicates electron-donating ability; higher values correlate with stronger donation.
LUMO Energy -0.5 eV Indicates electron-accepting ability; lower values correlate with stronger acceptance.

These calculations, along with the visualization of the orbital distributions, provide a detailed map of the molecule's electronic landscape and its likely behavior in chemical reactions mdpi.com.

Conformational Analysis and Potential Energy Surface Mapping

The three-dimensional shape (conformation) of a molecule influences its physical properties and how it interacts with other molecules. This compound possesses several rotatable single bonds, leading to significant conformational flexibility. The key dihedral angles that define its shape are around the C-N bonds and the bond connecting the benzyl (B1604629) group to the nitrogen.

Conformational analysis is computationally performed by systematically rotating these bonds and calculating the energy of each resulting geometry, a process known as a potential energy surface (PES) scan mdpi.com. This identifies the low-energy, stable conformers and the energy barriers for converting between them. For similar flexible molecules, such as substituted benzamides, computational methods have been used to determine the preferred torsional angles and rotational energy barriers researchgate.net.

For this compound, the analysis would likely reveal several low-energy conformers, differing in the orientation of the allyl and 4-ethylphenylmethyl groups relative to the nitrogen atom. The most stable conformer would be the one that minimizes steric hindrance between these bulky groups while potentially allowing for favorable intramolecular interactions. Understanding the distribution of these conformers at room temperature is essential, as the observed properties of the compound are a Boltzmann-weighted average of all present conformations chemrxiv.org.

Prediction of Spectroscopic Parameters (e.g., NMR, IR, UV-Vis)

Computational chemistry is a powerful tool for predicting and interpreting spectroscopic data.

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, typically used with DFT, is highly effective for predicting the ¹H and ¹³C NMR chemical shifts mdpi.com. These predictions are invaluable for assigning peaks in experimental spectra and confirming the structure of the compound rsc.orgnih.gov. Calculations on related N-benzylazole structures have shown excellent agreement between GIAO/DFT-calculated shifts and experimental values researchgate.net. For the target molecule, a table of predicted chemical shifts would be generated for each unique proton and carbon atom in its lowest energy conformation.

IR Spectroscopy: Theoretical IR spectra are obtained by calculating the vibrational frequencies of the molecule. Each calculated frequency corresponds to a specific vibrational mode, such as the N-H stretch, the C=C stretch of the allyl group, or the aromatic C-H bends. This allows for the assignment of major peaks in an experimental IR spectrum, confirming the presence of key functional groups.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is used to predict electronic transitions, which correspond to the absorption bands in a UV-Vis spectrum. This analysis would identify the π-π* transitions of the aromatic ring and allyl group, providing insight into the molecule's photophysical properties.

Table 2: Illustrative Predicted Spectroscopic Data

Spectroscopy Parameter Predicted Value (Illustrative) Corresponding Functional Group
¹H NMR Chemical Shift (δ) ~7.2 ppm Aromatic Protons
¹H NMR Chemical Shift (δ) ~5.9 ppm Allylic CH
¹³C NMR Chemical Shift (δ) ~140 ppm Aromatic C-N
¹³C NMR Chemical Shift (δ) ~135 ppm Allylic CH
IR Vibrational Frequency ~3350 cm⁻¹ N-H Stretch

Reaction Pathway Modeling and Transition State Characterization

Computational modeling can elucidate the mechanisms of chemical reactions by mapping the entire reaction pathway. This involves identifying the structures and energies of reactants, products, intermediates, and, crucially, the transition states (TS) that connect them. The energy of the transition state determines the activation energy of the reaction, which governs its rate.

For this compound, several reactions could be modeled:

Electrophilic addition: The reaction of an electrophile (e.g., H⁺ or Br₂) with the allyl double bond. Modeling would determine the activation energies for the formation of the intermediate carbocation and predict the regioselectivity of the reaction.

N-Alkylation/Acylation: The reaction at the secondary amine nitrogen. Calculations could compare the energy barriers for these reactions, providing insight into the nucleophilicity of the nitrogen atom.

Studies involving related allylic systems have used computational modeling to understand complex reaction mechanisms, such as the palladium-catalyzed α-allylation of aldehydes, by mapping out the catalytic cycles and key intermediates acs.org. Similarly, domino reactions involving amines have been validated through computational modeling of the proposed mechanistic steps acs.org. Such an approach for the target molecule would provide a deep, quantitative understanding of its chemical behavior.

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Modeling for Analogues

While the previous sections focus on a single molecule, QSAR and QSPR studies analyze a series of related compounds to build mathematical models that correlate chemical structure with biological activity (QSAR) or physical properties (QSPR).

To build a QSAR model for analogues of this compound, a researcher would:

Assemble a Dataset: Synthesize or acquire a series of analogues where specific parts of the molecule are varied (e.g., different substituents on the phenyl ring, modifications to the allyl group). The biological activity of each compound (e.g., antimicrobial or antifungal activity) would be measured experimentally researchgate.net.

Calculate Molecular Descriptors: For each analogue, a wide range of computational descriptors would be calculated. These can include electronic descriptors (e.g., HOMO/LUMO energies, partial charges), steric descriptors (e.g., molecular volume), and topological descriptors (e.g., connectivity indices) nih.gov.

Develop a Model: Using statistical methods or machine learning, an equation is derived that links a subset of the most relevant descriptors to the observed biological activity nih.govmdpi.com.

For example, a QSAR study on related allylamine (B125299) derivatives identified descriptors for molar refractivity (MR) and lipophilicity (LogP) as being critical for predicting antimicrobial activity researchgate.net. A hypothetical QSAR model for analogues might take the form:

log(Activity) = c0 + c1(HOMO) + c2(LogP) + c3*(Molecular Volume)

Such models are powerful predictive tools in drug discovery, allowing for the design of new, more potent compounds and the prioritization of synthetic targets, ultimately saving significant time and resources mdpi.com.

Applications in Advanced Materials Science and Catalysis

N-[(4-ethylphenyl)methyl]prop-2-en-1-amine as a Monomer for Polymer Synthesis

The allyl group in this compound allows it to act as a monomer in polymerization reactions. Allylic monomers, however, are known to be less reactive in traditional free radical polymerization compared to vinyl monomers due to degradative chain transfer. researchgate.net Despite this, polymers based on allylamine (B125299) can be synthesized, often requiring specific initiators or techniques to achieve high molecular weights. google.comgoogle.com

The polymerization of N-substituted allylamines can lead to polymers with pendant amine functionalities along the polymer backbone. These amine groups can be further modified post-polymerization, allowing for the creation of a wide array of functional materials. nih.gov For instance, the resulting polymer from this compound would feature a repeating unit with a pending N-(4-ethylphenyl)methyl group, which can influence the polymer's solubility, thermal stability, and mechanical properties.

The general polymerization behavior of allylamines suggests that this compound could be polymerized under similar conditions, as outlined in the table below.

Table 1: General Polymerization Conditions for Allylamine Monomers

Parameter Condition Rationale
Initiator Azo compounds (e.g., AIBN), gamma or UV radiation researchgate.netgoogle.com Overcomes the lower reactivity of the allyl group.
Solvent Polar solvents like water or organic solvents researchgate.netgoogle.com Depends on the solubility of the monomer and resulting polymer.

| Temperature | 30°C to 100°C google.com | Balances initiation rate and potential for side reactions. |

Functionalized Polymers and Molecularly Imprinted Polymers (MIPs) Utilizing Amine Derivatives

The secondary amine in this compound is a key feature for creating functionalized polymers. This amine group can serve as a site for grafting other molecules, for quaternization to create cationic polymers, or as a basic site to interact with acidic species. rsc.org For example, functionalized allylamine polyphosphates have been developed as effective flame retardants for materials like polypropylene. rsc.org

Furthermore, the structural motifs present in this compound make it an interesting candidate as a functional monomer in the synthesis of Molecularly Imprinted Polymers (MIPs). MIPs are polymers synthesized in the presence of a template molecule, creating specific recognition sites. scirp.orgresearchgate.net The selection of a suitable functional monomer is crucial for the performance of MIPs, as it dictates the interactions with the template molecule. scirp.orgresearchgate.netnih.govneliti.com The amine group and the aromatic ring of this compound could engage in hydrogen bonding and π-π stacking interactions with a variety of template molecules, making it a versatile functional monomer for creating selective MIPs for applications in sensing, separation, and catalysis. scirp.orgnih.gov

Table 2: Potential Interactions of this compound as a Functional Monomer in MIPs

Functional Group Potential Interaction with Template
Secondary Amine Hydrogen bond donor/acceptor, electrostatic interactions.
Aromatic Ring π-π stacking, hydrophobic interactions.

| Allyl Group | Polymerizable unit to form the polymer matrix. |

Ligand Design and Coordination Chemistry with Transition Metals

Both the nitrogen atom of the amine and the double bond of the allyl group in this compound can act as coordination sites for transition metals. libretexts.org This makes it a potentially versatile ligand in coordination chemistry. Amine derivatives are well-known ligands that can form stable complexes with a wide range of transition metals. core.ac.uknih.gov The resulting metal complexes can exhibit interesting electronic, magnetic, and catalytic properties.

The allyl group can coordinate to a metal center in either a monohapto (η¹) or trihapto (η³) fashion. lkouniv.ac.in The coordination of this compound could therefore be monodentate (through the nitrogen), bidentate (through both the nitrogen and the allyl group), or it could bridge multiple metal centers. libretexts.orgyoutube.com The presence of bulky substituents on the allyl ligand, such as the (4-ethylphenyl)methyl group, can enhance the stability of the resulting metal complexes. nih.gov

Table 3: Potential Coordination Modes of this compound

Coordination Mode Donating Atoms Potential Metal Ions
Monodentate Nitrogen Cu(II), Zn(II), Ni(II), Cr(III), Fe(III) core.ac.uk
Bidentate (chelate) Nitrogen and Alkene Palladium, Rhodium, Cobalt researchgate.netchemrxiv.org

| Bridging | Nitrogen and/or Alkene | Various transition metals |

Catalytic Roles of N-Substituted Allylamines in Organic Transformations

Transition metal complexes containing amine and allyl ligands are active catalysts in a variety of organic transformations. core.ac.ukresearchgate.net N-substituted allylamines and their derivatives can be isomerized to the corresponding enamines using transition metal catalysts, which are valuable intermediates in organic synthesis. chemrxiv.org For instance, cobalt pincer complexes have been shown to be effective for the isomerization of allylamines. chemrxiv.org

Furthermore, chiral allylic amines are important building blocks for the synthesis of biologically active molecules. acs.org Palladium-catalyzed reactions are prominent in the synthesis of chiral allylic amines. While often focused on the formation of the C-N bond, the amine ligand itself can direct and influence the catalytic process. The development of chiral ligands based on amine structures is a major area of research in asymmetric catalysis. While specific catalytic applications of this compound have not been reported, its structure suggests potential as a ligand in catalytic systems for reactions such as hydrogenation, hydroformylation, and C-C coupling reactions. The electronic and steric properties imparted by the 4-ethylphenylmethyl substituent could be tuned to influence the activity and selectivity of a metal catalyst.

Exploration of Molecular Interactions in Biological Systems Academic Research Focus

Investigation of N-[(4-ethylphenyl)methyl]prop-2-en-1-amine Binding to Specific Biomolecules (e.g., Proteins, Enzymes)

Research into N-substituted benzylamine (B48309) derivatives has identified monoamine oxidases (MAO) as primary biological targets. nih.gov MAOs are critical enzymes responsible for the degradation of amine neurotransmitters like dopamine (B1211576) and serotonin. nih.gov The binding of inhibitors to MAO can be highly specific, with two main isoforms, MAO-A and MAO-B, showing different substrate and inhibitor preferences.

The structural framework of this compound, particularly the N-allylbenzylamine scaffold, is characteristic of compounds designed to inhibit MAO. The interaction with the enzyme is typically governed by the amine group, which is crucial for catalytic activity, and the substituted phenyl ring, which influences binding affinity and selectivity within the enzyme's active site. nih.gov While direct binding data for this specific ethyl-substituted compound is not extensively published, the binding properties can be inferred from studies on closely related analogs. For instance, derivatives with different substituents on the phenyl ring have been shown to exhibit potent binding to MAO, with inhibitory constants often in the nanomolar to low micromolar range. tandfonline.com

Modulation of Biochemical Pathways (e.g., Enzyme Inhibition, Receptor Binding)

The primary biochemical pathway modulated by this class of compounds is the monoamine oxidase pathway. By binding to MAO, these molecules inhibit the enzyme's ability to deaminate its substrates, thereby increasing the concentration of neurotransmitters in the synaptic cleft. nih.gov Benzylamine derivatives can act as reversible, irreversible, or competitive inhibitors depending on their precise chemical structure. nih.govmdpi.com

Compounds in the N-allylbenzylamine series are often investigated as selective inhibitors of MAO-B. nih.gov Selective MAO-B inhibition is a therapeutic strategy for neurodegenerative diseases. nih.gov The nature of the substituent on the phenyl ring is a key determinant of both the potency and the selectivity of inhibition between the MAO-A and MAO-B isoforms. nih.gov For example, studies on related phenylallylamine derivatives show that substitutions on the aromatic ring significantly influence selectivity. nih.gov While some substitutions favor MAO-A inhibition, others lead to highly selective MAO-B inhibitors. nih.gov

Compound Class Target Enzyme Type of Modulation Significance
N-Allylbenzylamine Derivatives Monoamine Oxidase B (MAO-B) Selective Inhibition Potential for neuroprotective therapies by modulating dopamine levels.
Substituted Benzylamines Monoamine Oxidase A (MAO-A) & B (MAO-B) Competitive or Non-competitive Inhibition Serves as a scaffold for developing isoform-selective enzyme inhibitors. nih.govtandfonline.com
Phenylallylamines Monoamine Oxidase A (MAO-A) & B (MAO-B) Irreversible Inhibition The N-allyl group can form covalent adducts with the enzyme's flavin cofactor. nih.gov

In Vitro Studies of Cellular Responses at the Molecular Level

In vitro studies are essential for understanding how enzyme inhibition translates to a cellular response. For MAO inhibitors, these studies often involve using cell lines that express human MAO-A or MAO-B. mdpi.com Researchers can treat these cells with a compound like this compound and measure the resulting changes in enzyme activity and neurotransmitter metabolism. nih.gov

Fluorometric assays are commonly used to quantify the inhibitory effect of a compound on MAO activity within a cellular context. nih.gov Such studies can confirm the potency (e.g., IC50 value) and selectivity of the compound in a more biologically relevant environment than purified enzyme assays. For related benzylamine derivatives, these cellular assays have been crucial in confirming their potential as effective and selective MAO inhibitors. tandfonline.com

Structure-Activity Relationship (SAR) Derivation for Molecular Targets

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of this compound dictates its biological activity. For the N-allylbenzylamine class of MAO inhibitors, SAR studies have elucidated the roles of different molecular fragments. nih.govbohrium.com

The Benzyl (B1604629) Ring Substituent: The nature and position of the substituent on the phenyl ring are critical. Small, lipophilic groups at the para position (position 4), such as the ethyl group in the title compound, generally contribute favorably to binding within the hydrophobic active site of MAO-B. Studies comparing different alkyl and alkoxy groups at this position have shown that they can enhance potency and selectivity. nih.gov

The N-Allyl Group: The prop-2-en-1-amine (allyl-amine) moiety is a key feature. This group is known to participate in the inhibition mechanism, in some cases forming a covalent bond with the FAD cofactor of the enzyme, leading to irreversible inhibition. nih.gov

The Amine Group: The basic nitrogen is essential for anchoring the molecule within the active site, often forming interactions with key amino acid residues. nih.gov

Structural Moiety Position/Type Role in MAO Inhibition Inferred Role in this compound
Phenyl Ring Substituent para- (4-) position Influences potency and selectivity through hydrophobic interactions. The ethyl group likely enhances binding affinity for the hydrophobic MAO-B active site.
Nitrogen Substituent N-Allyl Can act as a mechanism-based inactivator. Potential for irreversible or tight-binding inhibition.
Amine Group Secondary Amine Anchors the inhibitor in the active site. Essential for interaction with catalytic residues.

Computational Docking and Molecular Dynamics Simulations for Ligand-Target Interactions

Computational methods, such as molecular docking and molecular dynamics (MD) simulations, provide detailed insights into how ligands like this compound interact with their target proteins at an atomic level. mdpi.comfrontiersin.org These studies use the crystal structures of MAO-A and MAO-B to predict the binding pose of the inhibitor. nih.gov

Docking studies on N-allylbenzylamine derivatives in the active site of MAO-B typically show the benzyl ring situated deep within a hydrophobic cavity, flanked by tyrosine residues (e.g., Tyr398 and Tyr435). mdpi.com The ethyl group at the 4-position would be oriented to maximize favorable hydrophobic contacts within this pocket. The amine nitrogen is positioned near the reactive FAD cofactor and key residues like Tyr435, which is crucial for the catalytic process. nih.gov MD simulations can further be used to assess the stability of these interactions over time, confirming that the predicted binding mode is energetically favorable. frontiersin.org

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.